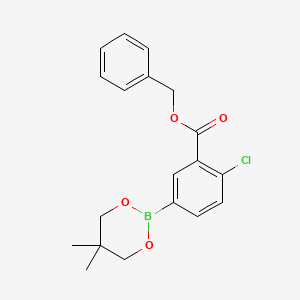![molecular formula C17H14F3NO4 B6328066 N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% CAS No. 1272755-77-7](/img/structure/B6328066.png)
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97% (N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%) is an important organic compound used in a variety of scientific research applications. It is a derivative of phenylalanine, an essential amino acid, and is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used to study the effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions.
Mecanismo De Acción
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is an important tool for studying the mechanisms of action of proteins, drugs, and enzymes. The compound acts as a substrate for enzymes, and can be used to study enzyme-catalyzed reactions. It can also be used to study the binding of drugs to receptors, and to investigate the effects of protein modifications.
Biochemical and Physiological Effects
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the biochemical and physiological effects of protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. The compound has been shown to modulate the activity of enzymes, and to alter the binding of drugs to receptors. It has also been used to investigate the effects of protein modifications on enzyme activity, and to study the mechanism of enzyme-catalyzed reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a versatile compound that can be used in a variety of lab experiments. It is a simple and efficient two-step synthesis process, and yields a product with a purity of 97%. However, the compound is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
Direcciones Futuras
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has a wide range of potential applications in scientific research. In the future, the compound could be used to study the effects of protein modifications on enzyme activity, drug-receptor interactions, and enzyme-catalyzed reactions. It could also be used to investigate the effects of protein modifications on drug-receptor binding, and to study the mechanism of enzyme-catalyzed reactions. Additionally, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% could be used to develop new drugs and therapeutic agents, and to investigate the effects of protein modifications on human health.
Métodos De Síntesis
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is typically synthesized via a two-step process. The first step involves the reaction of phenylalanine with benzyloxycarbonyl chloride to form N-[(Bz)Cbz]-Phe-OH. This is followed by a second reaction with 3,3,3-trifluoroacetic anhydride to form N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97%. This two-step process is simple and efficient, and yields a product with a purity of 97%.
Aplicaciones Científicas De Investigación
N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% is a valuable tool for scientific research. It has been used in a variety of studies, including those related to protein modifications, drug-receptor interactions, and enzyme-catalyzed reactions. For example, N-[(Bz)Cbz]-3,3,3-Tf-Phe-OH, 97% has been used to study the effects of protein modifications on enzyme activity. It has also been used to examine the binding of drugs to receptors, and to investigate the mechanism of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
(2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)16(14(22)23,13-9-5-2-6-10-13)21-15(24)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,21,24)(H,22,23)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODGQGYGDNXRBQ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](C2=CC=CC=C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
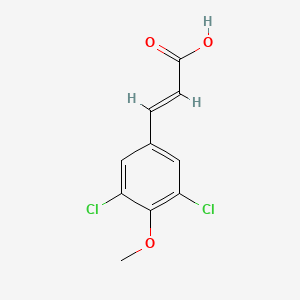
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

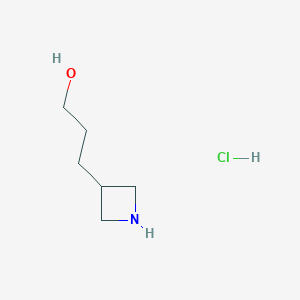
![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)

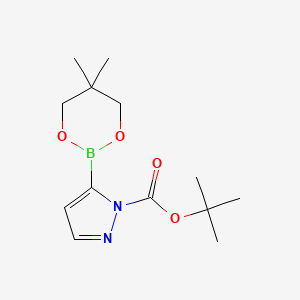
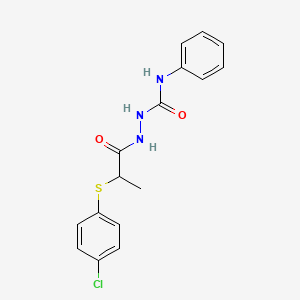
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
